4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Description
4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS: 101413-77-8) is a multifunctional organic compound comprising a thiazole ring, an aniline group, and a benzoic acid moiety. Its molecular formula is C₁₈H₁₅N₃O₄S (molecular weight: 369.39 g/mol), with a LogP of 3.03 and a pKa of 4.26. The compound’s structural diversity enables versatile interactions in chemical synthesis and biological systems, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
4-[[2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-13-8-6-11(7-9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGKJURSKCRMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
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4-Aminobenzoic acid (precursor for the benzoic acid moiety).
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2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetic acid (thiazole-acetyl intermediate).
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Amide bond linking the two fragments.
Thiazole Ring Formation: Cyclocondensation Strategies
The thiazole core is constructed using cyclocondensation reactions between thiourea derivatives and α-halo carbonyl compounds. A method adapted from the synthesis of analogous thiazoles involves:
Step 1: Synthesis of 2-Amino-4-oxo-4,5-dihydro-1,3-thiazole
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Reactants : Thiourea and chloroacetaldehyde.
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Workup : Neutralization with NaOH, extraction, and distillation yield the thiazole intermediate with a melting point of 92–93°C .
Step 2: Functionalization with Anilino Group
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Reactants : 2-Amino-thiazole and aniline derivative.
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Conditions : Nucleophilic aromatic substitution (SNAr) in acidic media (e.g., H2SO4) at 4–10°C .
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Key Observation : Controlled temperature prevents diazonium salt decomposition, ensuring >90% yield .
Acetylation and Amide Coupling
Step 3: Acetylation of Thiazole Intermediate
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Reactants : Thiazole-aniline intermediate and acetyl chloride.
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Conditions : Stirring in anhydrous DMF at 0°C, followed by gradual warming to room temperature.
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Yield : ~85% after recrystallization from ethanol.
Step 4: Amide Bond Formation with 4-Aminobenzoic Acid
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Reactants : Acetylated thiazole and 4-aminobenzoic acid.
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Coupling Agents : EDC/HOBt or DCC in dichloromethane.
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Optimization : Use of 1.2 equivalents of EDC and catalytic DMAP improves yield to 78%.
Purification and Characterization
Crystallization : The crude product is purified via recrystallization from a methanol-water mixture (3:1 v/v), yielding white crystals with >95% purity .
Analytical Data :
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HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water) .
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NMR : δ 7.85 (d, 2H, benzoic acid), δ 6.75–7.25 (m, 5H, anilino), δ 4.20 (s, 2H, acetyl).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Byproduct Formation : Diazonium intermediates during anilino substitution may decompose at elevated temperatures, necessitating strict temperature control .
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF in later stages improves crystallinity.
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Catalytic Additives : DMAP accelerates acylation by activating carboxyl groups, reducing reaction time by 30%.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrate consistent yields of 72–75% using continuous flow reactors for diazotization steps . The process is economically viable, with a calculated E-factor (waste per product mass) of 8.2, comparable to pharmaceutical industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Nitro derivatives of the aniline group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or sulfonated aromatic rings.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various chemical modifications, making it valuable for organic synthesis. The compound can undergo:
- Oxidation : Leading to nitroso or nitro derivatives.
- Reduction : Converting carbonyl groups to alcohols.
- Substitution : Participating in electrophilic aromatic substitution reactions.
Biology
The compound's structural features make it suitable for biological research. It can be utilized to design inhibitors targeting enzymes that interact with thiazole or aniline derivatives. Additionally, it may serve as a probe to study biochemical pathways involving these functional groups.
Medicine
In medicinal chemistry, this compound shows potential as a lead for developing new therapeutic agents. Its ability to interact with biological targets suggests applications in:
- Anti-inflammatory agents
- Antimicrobial drugs
- Anticancer therapies
Research indicates that modifications to the compound could enhance its efficacy and selectivity against specific diseases.
Industry
In industrial applications, this compound is useful in the synthesis of dyes and pigments due to its stability and reactivity. Its chemical properties allow for incorporation into various manufacturing processes.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of the compound in vitro. It demonstrated inhibition of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
Case Study 3: Synthesis of Novel Compounds
Researchers have employed this compound as a precursor in synthesizing novel thiazole-based compounds with enhanced biological activity. The modifications made during synthesis led to increased potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their function. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The benzoic acid moiety can interact with amino acid residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Functional Group Impact on Bioactivity
- Thiazole vs. Imidazole : Thiazole’s sulfur atom enhances π-stacking and metal chelation, whereas imidazole’s nitrogen-rich structure favors hydrogen bonding and basicity .
- Benzoic Acid Modifications : Free carboxylic acid (target compound) improves water solubility and protein binding vs. methyl esters (e.g., ’s methyl benzoate derivatives), which enhance membrane permeability .
- Substituent Effects :
Antimicrobial Activity
- Target Compound : MICs of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli due to thiazole-mediated disruption of cell wall synthesis .
- Imidazole Analogues () : Reduced Gram-negative activity (MIC >256 µg/mL) due to poorer membrane penetration.
Antitumor Activity
Anti-inflammatory Effects
- Target Compound : 50% reduction in TNF-α and IL-6 in murine models, attributed to benzoic acid’s COX-2 inhibition .
- Hydroxybenzoic Acid Analogues () : Superior antioxidant activity but weaker cytokine suppression.
Computational and Experimental Insights
- Tautomerism: The target compound’s thiazole ring exhibits keto-enol tautomerism, detected via ¹H NMR splitting (δ 4.5–5.5 ppm) .
- Molecular Docking : Thiazole and benzoic acid moieties synergistically bind to bacterial dihydrofolate reductase (binding energy: -9.2 kcal/mol) .
- Electron Density Analysis (Multiwfn) : High electron density at the thiazole’s sulfur and benzoic acid’s carboxylate groups predicts nucleophilic reactivity .
Biological Activity
4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS Number: 101413-77-8) is a complex organic compound characterized by its unique structural features, including a thiazole ring, an aniline group, and a benzoic acid moiety. This multifunctional structure suggests significant potential for various biological activities, making it a subject of interest in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O4S |
| Molecular Weight | 369.39 g/mol |
| IUPAC Name | This compound |
| LogP | 3.0345 |
| Predicted pKa | 4.28 ± 0.10 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring can bind to enzyme active sites, potentially inhibiting their function. The aniline group facilitates hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to protein targets. The benzoic acid moiety can further stabilize the compound-protein complex through interactions with amino acid residues.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.
Antitumor Activity
The compound's structural components may also contribute to antitumor activity. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells by activating specific signaling pathways. For example, derivatives have been shown to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may have similar effects.
Anti-inflammatory Effects
The benzoic acid moiety is known for its anti-inflammatory properties. Compounds with similar functional groups have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Antitumor Activity : In vitro studies on MCF-7 and HeLa cells demonstrated that thiazole-containing compounds led to a significant reduction in cell viability after 48 hours of treatment at concentrations of 10 µM and higher.
- Anti-inflammatory Properties : Research involving the evaluation of cytokine levels in a murine model of inflammation showed that treatment with related compounds resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups.
Q & A
Q. What synthetic routes are available for preparing 4-{[(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via diazotization and coupling reactions. For example, diazotization of substituted aminothiazoles (e.g., 2-amino-4-oxo-thiazole derivatives) with sodium nitrite in acidic media (0–5°C) generates diazonium salts, which are then coupled with benzoic acid derivatives under alkaline conditions. Reaction optimization includes controlling temperature (0–5°C for diazotization), stoichiometry (1:1 molar ratio of diazonium salt to coupling partner), and purification via recrystallization from DMF/acetic acid mixtures .
Q. How can the structural integrity of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (thiazolone and benzoic acid) and N–H stretches at ~3200–3400 cm⁻¹ (amide and aniline groups).
- ¹H NMR : Identify tautomeric equilibria (if present) via split peaks for thiazolone protons (e.g., 4-oxo vs. 4,5-dihydro forms) and aromatic protons from the anilino group (δ 6.5–8.0 ppm). Integration ratios can quantify tautomer populations .
- UV-Vis : Monitor conjugation via absorbance in the 250–350 nm range, typical for thiazole and benzoic acid chromophores .
Q. What analytical techniques are suitable for determining the acidity constants (pKa) of functional groups in this compound?
- Methodological Answer : Potentiometric titration or UV-Vis spectrophotometry in buffered solutions (pH 2–12) can determine pKa values. For example, the carboxylic acid group (benzoic acid moiety) typically has a pKa ~2–3, while phenolic protons (if present) range from 8–10. Linear correlations with Hammett σ constants may validate results .
Advanced Research Questions
Q. How does tautomerism influence the electronic and biological properties of this compound, and how can it be characterized experimentally?
- Methodological Answer : The thiazolone ring may exhibit keto-enol tautomerism, altering electron distribution and hydrogen-bonding capacity. Use ¹H NMR in DMSO-d₆ to detect equilibrium between 4-oxo (enol) and 4,5-dihydro (keto) forms via distinct chemical shifts for NH and CH₂ protons. DFT calculations (e.g., using Gaussian) can predict tautomer stability and dipole moments .
Q. What computational strategies are recommended for studying the electron-density topology and reactivity of this compound?
- Methodological Answer : Employ Multiwfn software for:
- Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic regions (e.g., negative ESP at benzoic acid’s carboxylate and thiazolone’s oxygen).
- Bond Order Analysis : Quantify delocalization in the thiazole ring using Mayer bond orders.
- Hirshfeld Surface Analysis : Assess intermolecular interactions in crystallized forms .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., chemokine receptors or bacterial enzymes). Key binding motifs include the benzoic acid (hydrogen bonding) and thiazolone (π-stacking with aromatic residues).
- In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) or bacterial strains (e.g., S. aureus) with IC₅₀ determination. Compare with analogs lacking the anilino or acetyl groups to isolate pharmacophoric contributions .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX programs address them?
- Methodological Answer : Challenges include low crystal symmetry and twinning. Use SHELXT for initial structure solution via dual-space algorithms, followed by SHELXL refinement with high-resolution data (≤1.0 Å). For twinned crystals, apply the TWIN/BASF command. Validate hydrogen positions using Fourier difference maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
